![molecular formula C17H20N2O B1269981 N-(4-aminophenyl)-4-tert-butylbenzamide CAS No. 129488-55-7](/img/structure/B1269981.png)
N-(4-aminophenyl)-4-tert-butylbenzamide
Overview
Description
The compound “N-(4-aminophenyl)-4-tert-butylbenzamide” likely contains an amide group (CONH2) attached to a benzene ring, which is substituted with an amino group (NH2) at the 4th position and a tert-butyl group at the other benzene ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic acyl substitution or amide coupling reactions .Molecular Structure Analysis
The molecular structure of similar compounds, such as 4-aminobiphenyl, has been studied using Density Functional Theory .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For instance, 4-aminophenol, a related compound, is a white solid at room temperature and turns purple on contact with air .Scientific Research Applications
Electronic Performance Enhancement in Field Effect Transistors
N-(4-aminophenyl)-4-tert-butylbenzamide, when used in conjunction with tetra (4-aminophenyl) porphyrin (TAP) and graphene oxide (GO), can significantly improve the quality and carrier mobilities of reduced graphene oxide (rGO) in field effect transistors (FETs). This is particularly useful in ultrasensitive biochemical and clinical assays .
Organic Solar Cells
Medicinal Chemistry
Drug Discovery
N-(4-aminophenyl)-4-tert-butylbenzamide could be used in drug discovery due to its unique properties. It could be used in various scientific research areas, including materials science and organic synthesis.
Materials Science
Organic Synthesis
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(4-aminophenyl)-4-tert-butylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-17(2,3)13-6-4-12(5-7-13)16(20)19-15-10-8-14(18)9-11-15/h4-11H,18H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKLQORCYTWUFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352214 | |
Record name | N-(4-aminophenyl)-4-tert-butylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminophenyl)-4-tert-butylbenzamide | |
CAS RN |
129488-55-7 | |
Record name | N-(4-aminophenyl)-4-tert-butylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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